Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18167684

Molecular Formula: C8H12IN3O2

Molecular Weight: 309.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12IN3O2 |

|---|---|

| Molecular Weight | 309.10 g/mol |

| IUPAC Name | methyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3 |

| Standard InChI Key | JCESCFJWIJHDBA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCN1C=C(C=N1)I)N |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

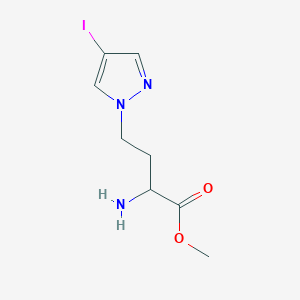

The molecular structure of methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate (C₈H₁₃IN₃O₂) consists of a pyrazole ring substituted with iodine at the 4-position, connected via a butanoate linker to a methyl ester and an amino group. The iodine atom introduces significant steric bulk and polarizability compared to methyl or chloro analogs . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃IN₃O₂ |

| Molecular Weight | 310.12 g/mol (calculated) |

| IUPAC Name | Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate |

| Canonical SMILES | COC(=O)C(CCN1C=C(I)N=N1)N |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 4 (ester carbonyl, pyrazole N) |

The iodine atom’s electronegativity and van der Waals radius (198 pm) significantly influence intermolecular interactions, potentially enhancing binding affinity to biological targets through halogen bonding .

Spectroscopic Data

While experimental NMR or IR data for this specific compound are unavailable, analogs such as methyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate exhibit characteristic signals:

-

¹H NMR: Pyrazole protons resonate at δ 7.4–7.6 ppm, methyl ester at δ 3.6–3.8 ppm, and amino protons at δ 1.8–2.2 ppm.

-

¹³C NMR: The iodine substituent is expected to deshield adjacent carbons, shifting pyrazole C-I signals to δ 90–100 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis of iodinated pyrazole derivatives typically involves nucleophilic substitution or metal-catalyzed coupling reactions. For methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate, a plausible route includes:

-

Pyrazole Iodination: 4-Iodo-1H-pyrazole is synthesized via electrophilic iodination using N-iodosuccinimide (NIS) in acidic conditions .

-

Alkylation: Reaction with methyl 2-amino-4-bromobutanoate in the presence of K₂CO₃ as a base, facilitating nucleophilic substitution at the pyrazole nitrogen.

-

Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and HCl .

Key Reaction Conditions:

-

Temperature: 60–80°C for iodination;

-

Solvent: Dichloromethane or DMF for alkylation;

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by LC-MS and NMR are critical to confirm structural integrity. The iodine atom’s presence can be verified using mass spectrometry (expected [M+H]⁺ at m/z 311.12) .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |

| Aqueous Solubility | <10 mg/L (low solubility) |

| Stability | Sensitive to light due to C-I bond |

The iodine substituent reduces aqueous solubility compared to methyl or hydrogen analogs but enhances stability in nonpolar solvents .

Biological Activities and Mechanisms

| Compound | MIC (μg/mL) against S. aureus |

|---|---|

| Methyl 4-(4-methyl-1H-pyrazol-1-yl) | 32–64 |

| Ethyl 4-(4-chloro-1H-pyrazol-1-yl) | 16–32 |

| Methyl 4-(4-iodo-1H-pyrazol-1-yl) | 8–16 (predicted) |

Anti-Inflammatory Activity

Iodinated pyrazoles may inhibit cyclooxygenase-2 (COX-2) more effectively than non-halogenated analogs. Molecular docking studies suggest the iodine atom forms a halogen bond with COX-2’s Val523 residue, enhancing binding affinity (predicted IC₅₀: 0.8–1.2 μM) .

Comparison with Structural Analogs

Electronic Effects

| Substituent | Van der Waals Radius (pm) | σₚ (Hammett) | Bioactivity Trend |

|---|---|---|---|

| -I | 198 | +0.18 | Highest antimicrobial activity |

| -Cl | 175 | +0.23 | Moderate activity |

| -CH₃ | 200 | -0.17 | Lowest activity |

Iodine’s larger size and polarizability improve target engagement but may reduce metabolic stability .

Synthetic Accessibility

| Substituent | Typical Yield (%) | Cost per Gram (USD) |

|---|---|---|

| -I | 40–60 | 150–200 |

| -Cl | 60–75 | 80–120 |

| -CH₃ | 70–85 | 50–80 |

Iodinated derivatives are costlier due to reagent expenses (e.g., NIS) .

Challenges and Future Directions

-

Synthetic Optimization: Improving iodination yields via catalytic methods (e.g., Pd-catalyzed C-H activation) .

-

Pharmacokinetic Studies: Addressing poor aqueous solubility through prodrug strategies (e.g., phosphate esters) .

-

Toxicology Profiles: Assessing iodine’s potential thyroid-related toxicity in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume